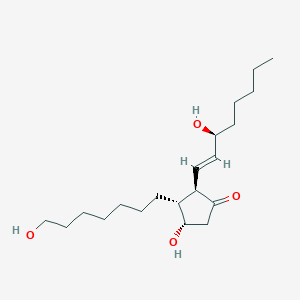

Prostaglandin D1 Alcohol

Description

Properties

IUPAC Name |

(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFHBGFMOSYSBL-KENJKRGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin D1 Alcohol: A Technical Guide to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of the naturally occurring, albeit theoretical, Prostaglandin D1. In PGD1 Alcohol, the carboxylic acid functional group at the C-1 position is replaced by a primary alcohol. As a synthetic compound, PGD1 Alcohol is not produced via a natural biological pathway. This guide provides a comprehensive overview of the synthesis of PGD1 Alcohol, beginning with the biosynthetic pathway of its precursor, Prostaglandin D1, and followed by the chemical methodology for its conversion to PGD1 Alcohol. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the fields of biochemistry and drug development.

Introduction: Prostaglandin D1 and its Synthetic Alcohol Analog

Prostaglandin D1 (PGD1) is a member of the prostaglandin family, a group of lipid compounds that are derived enzymatically from fatty acids and play crucial roles in various physiological processes. PGD1 is the theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA). While its natural occurrence is not firmly established, it has been shown to be an inhibitor of ADP-induced platelet aggregation.

Prostaglandin D1 Alcohol is a synthetic derivative of PGD1. The key structural difference is the reduction of the C-1 carboxylic acid to a primary alcohol. This modification significantly alters the molecule's chemical properties and, presumably, its biological activity, although there are no known reports on the biological activity of PGD1 Alcohol. Understanding the synthesis of this analog is valuable for structure-activity relationship studies and the development of novel therapeutic agents.

Biosynthesis of the Precursor: Prostaglandin D1

The synthesis of PGD1 in biological systems begins with the polyunsaturated fatty acid, dihomo-γ-linolenic acid (DGLA). The pathway involves a series of enzymatic reactions, with cyclooxygenase (COX) and prostaglandin D synthase (PGDS) playing pivotal roles.

The Prostaglandin H1 (PGH1) Synthesis Step

The initial and rate-limiting step in the biosynthesis of PGD1 is the conversion of DGLA to Prostaglandin H1 (PGH1). This reaction is catalyzed by the enzyme cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase. COX enzymes (primarily COX-1 and COX-2) exhibit both cyclooxygenase and peroxidase activities.

The cyclooxygenase activity incorporates two molecules of oxygen into DGLA to form the unstable intermediate, Prostaglandin G1 (PGG1). Subsequently, the peroxidase activity of the same enzyme reduces the hydroperoxy group of PGG1 to a hydroxyl group, yielding PGH1.

Isomerization to Prostaglandin D1

The final step in the biosynthesis of PGD1 is the isomerization of the endoperoxide intermediate, PGH1, to PGD1. This reaction is catalyzed by the enzyme Prostaglandin D synthase (PGDS). There are two main types of PGDS: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS). These enzymes facilitate the rearrangement of the endoperoxide bridge in PGH1 to form the characteristic cyclopentenone ring structure of PGD1.

Signaling Pathway Diagram

Prostaglandin D1 Alcohol: A Technical Guide to its Synthesis, Characterization, and Potential Biological Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of the theoretical prostaglandin, PGD1. While PGD1 itself has not been isolated as a natural product, it is recognized as a metabolite of dihomo-γ-linolenic acid and demonstrates inhibitory effects on ADP-induced platelet aggregation.[1] Prostaglandin D1 Alcohol, in which the C-1 carboxyl group of PGD1 is replaced by a primary alcohol, represents a tool for probing the structure-activity relationships of D-series prostaglandins (B1171923).[1] To date, there are no published reports on the biological activity of this compound.[1] This technical guide provides a comprehensive overview of the context of PGD1, the rationale and general methodologies for the synthesis of prostaglandin analogs like PGD1 Alcohol, and detailed experimental protocols for its potential biological characterization. The focus is on providing researchers with the necessary information to synthesize and investigate this and similar compounds.

Introduction to Prostaglandin D1 and its Alcohol Analog

Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. They are derived from fatty acids and play crucial roles in inflammation, pain, fever, and platelet aggregation.[2] Prostaglandin D1 (PGD1) is a less-studied member of this family, considered a theoretical metabolite of dihomo-γ-linolenic acid. Although not isolated from natural sources, its chemical structure and some biological activities have been characterized.[1]

The primary known biological effect of PGD1 is the inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[3] This positions PGD1 and its analogs as compounds of interest in the study of thrombosis and hemostasis. The potency of D-series prostaglandins in inhibiting ADP-induced platelet aggregation follows the general trend of PGD3 ≥ PGD2 > PGD1.[3]

This compound is a synthetic derivative of PGD1 where the carboxylic acid at the C-1 position is reduced to a primary alcohol.[1] This modification is a common strategy in medicinal chemistry to explore the importance of the acidic moiety for receptor binding and biological activity. The lack of a carboxyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A summary of the key physicochemical properties of Prostaglandin D1 and its alcohol analog is presented in Table 1.

| Property | Prostaglandin D1 | This compound |

| IUPAC Name | 7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid | 1,9α,15S-trihydroxy-prost-13E-en-11-one |

| Molecular Formula | C20H34O5 | C20H36O4 |

| Molecular Weight | 354.5 g/mol | 340.5 g/mol |

| CAS Number | 63129-59-9 | 1176470-37-3 |

Synthesis of this compound

The synthesis of this compound would follow the established principles of prostaglandin synthesis, likely starting from a common intermediate. A general workflow for the synthesis of a PGD analog is outlined below. The key step in creating the alcohol analog would be the reduction of the C-1 carboxylic acid or a corresponding ester.

General Synthetic Workflow

A plausible synthetic route would involve the preparation of a protected PGD1 intermediate, followed by the reduction of the carboxyl group and subsequent deprotection.

Caption: A generalized workflow for the synthesis of this compound.

Key Synthetic Considerations

-

Stereocontrol: The synthesis of prostaglandins requires precise control of stereochemistry at multiple chiral centers. The Corey lactone is a common starting material that provides the necessary stereochemical framework for the cyclopentane (B165970) ring.

-

Protection/Deprotection: The hydroxyl groups on the prostaglandin scaffold are typically protected during the synthesis to prevent unwanted side reactions. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or tetrahydropyranyl (THP) ethers.

-

Reduction of the Carboxylic Acid: The reduction of the C-1 carboxylic acid to a primary alcohol can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The choice of reagent will depend on the presence of other functional groups in the molecule.

Experimental Protocols

As there is no reported biological activity for this compound, this section provides detailed protocols for the types of experiments that would be conducted to characterize its potential biological effects, based on the known activity of PGD1 and other prostaglandins.

Quantification of Prostaglandins by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins in biological matrices.[4]

Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma, cell culture supernatant).

Materials:

-

LC-MS/MS system (e.g., Agilent 1290 UHPLC with a 6495C triple quadrupole mass spectrometer)[5]

-

C18 reverse-phase HPLC column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 100 mm)[5]

-

Deuterated internal standard (e.g., PGD1-d4)

-

Organic solvents: acetonitrile (B52724), methanol, formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

Nitrogen evaporator

-

Vortex mixer and centrifuge

Procedure:

-

Sample Preparation and Extraction:

-

Thaw samples on ice.

-

Add a known amount of the deuterated internal standard to each sample, standard, and quality control.

-

Acidify the samples to pH 3-4 with a weak acid (e.g., citric acid).

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Elute the prostaglandin from the SPE cartridge with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the C18 column.

-

Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

-

Monitor the specific mass transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM). The exact transitions would need to be determined experimentally.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of this compound and determine the concentration in the unknown samples.

-

Table 2: Example LC-MS/MS Parameters for Prostaglandin Analysis

| Parameter | Setting |

| Ionization Mode | Negative Electrospray (ESI-) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| MRM Transitions | To be determined for PGD1 Alcohol |

ADP-Induced Platelet Aggregation Assay

This assay would be used to determine if this compound, like PGD1, can inhibit platelet aggregation.[3]

Objective: To measure the effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

Light Transmission Aggregometer

-

Human whole blood collected in 3.2% sodium citrate

-

Adenosine diphosphate (ADP)

-

This compound

-

Platelet-poor plasma (PPP) as a blank

-

Saline

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Platelet Aggregation Measurement:

-

Pre-warm the PRP and PPP to 37°C.

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Add a known volume of PRP to a cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).

-

Induce platelet aggregation by adding a sub-maximal concentration of ADP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated from the change in light transmission.

-

To determine the IC50 value, perform a dose-response curve with varying concentrations of this compound.

-

Caption: A workflow diagram for the ADP-induced platelet aggregation assay.

Potential Signaling Pathways

While the signaling pathway for this compound is unknown, the well-characterized pathways of the closely related PGD2 can serve as a model for investigation. PGD2 exerts its effects through two G protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[6][7]

-

DP1 Receptor: Activation of the DP1 receptor is coupled to a Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[6][8] This pathway is typically associated with vasodilation and inhibition of platelet aggregation.[7]

-

DP2 (CRTH2) Receptor: The DP2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. It can also mediate an increase in intracellular calcium.[8] This receptor is primarily involved in allergic and inflammatory responses.[7]

Given that PGD1 inhibits platelet aggregation, it is plausible that it, and potentially its alcohol analog, could act through the DP1 receptor to increase cAMP levels in platelets.

Caption: A hypothetical signaling pathway for PGD1 or PGD1 Alcohol in platelets.

Conclusion

This compound is a synthetic analog of PGD1, a theoretical prostaglandin with known anti-platelet aggregation activity. While PGD1 Alcohol itself has not been biologically characterized, it serves as a valuable tool for understanding the structure-activity relationships of D-series prostaglandins. This guide provides a comprehensive framework for its synthesis and potential biological investigation, including detailed experimental protocols for its quantification and the assessment of its effects on platelet function. The provided information on related prostaglandin signaling pathways offers a starting point for mechanistic studies. Further research is required to elucidate the biological role, if any, of this compound.

References

- 1. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandins as inhibitors of human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rep.bioscientifica.com [rep.bioscientifica.com]

- 7. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 8. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

Elucidating the Structure of Prostaglandin D1 Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analogue of Prostaglandin D1, a theoretical metabolite of dihomo-γ-linolenic acid. In PGD1 Alcohol, the carboxylic acid functional group at the C-1 position is replaced by a primary alcohol. This modification can significantly alter the molecule's polarity, metabolic stability, and biological activity. While PGD1 itself is an inhibitor of ADP-induced platelet aggregation, there are currently no known reports on the specific biological activity of PGD1 Alcohol.[1] This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Prostaglandin D1 Alcohol, offering a foundational resource for researchers engaged in the study of prostaglandins (B1171923) and their analogues.

The structural confirmation of a novel or modified prostaglandin, such as PGD1 Alcohol, relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] These methods provide detailed information about the carbon-hydrogen framework, functional groups, and overall molecular weight and fragmentation patterns.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 1,9α,15S-trihydroxy-prost-13E-en-11-one | [1][4] |

| Synonyms | PGD1 Alcohol | [1][2] |

| Molecular Formula | C₂₀H₃₆O₄ | [1][4] |

| Molecular Weight | 340.5 g/mol | [1][4] |

| CAS Number | 1176470-37-3 | [1][4] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥99% | [1] |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For a prostaglandin analogue like PGD1 Alcohol, 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY and HSQC) would be employed to assign all proton and carbon signals and confirm the stereochemistry.

Table 2: Representative ¹H NMR Data for a Prostaglandin D-Series Analogue (Based on data for related compounds)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.6 | m | C13-H, C14-H |

| ~4.1 | m | C15-H |

| ~4.0 | m | C9-H |

| ~3.6 | t | C1-H₂ |

| ~2.7 | dd | C10-H |

| ~2.3 | m | C12-H |

| ~1.3 | m | Methylene chain protons |

| ~0.9 | t | C20-H₃ |

Table 3: Representative ¹³C NMR Data for a Prostaglandin D-Series Analogue (Based on data for related compounds)

| Chemical Shift (δ) ppm | Assignment |

| ~215 | C11 (ketone) |

| ~135 | C13, C14 (alkene) |

| ~73 | C9, C15 (CH-OH) |

| ~62 | C1 (CH₂-OH) |

| ~55 | C8, C12 |

| ~20-40 | Methylene chain carbons |

| ~14 | C20 (methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electrospray ionization (ESI) would be a suitable technique.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 341.26 | [M+H]⁺ |

| 323.25 | [M+H - H₂O]⁺ |

| 305.24 | [M+H - 2H₂O]⁺ |

| 287.23 | [M+H - 3H₂O]⁺ |

Experimental Protocols

The following are detailed methodologies for key experiments that would be involved in the synthesis and structural elucidation of this compound.

Synthesis of this compound

The synthesis of PGD1 Alcohol would likely follow a similar pathway to that of other PGD analogues, as described by Bundy et al. (1983). A plausible synthetic route would involve the reduction of the C-1 carboxylic acid of a protected PGD1 intermediate to a primary alcohol.

Protocol:

-

Protection of Hydroxyl Groups: The hydroxyl groups at C-9 and C-15 of a suitable PGD1 precursor are protected using a protecting group such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl).

-

Reduction of the Carboxylic Acid: The carboxylic acid at C-1 is reduced to a primary alcohol. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at low temperature.

-

Deprotection: The protecting groups on the hydroxyl groups are removed. For silyl ethers, this is typically achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

NMR Sample Preparation and Analysis

Protocol:

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phase correction, baseline correction) and analyzed to assign chemical shifts and coupling constants, and to determine the stereochemical relationships between protons.

Mass Spectrometry Analysis

Protocol:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent for electrospray ionization, such as methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Mass spectra are acquired in positive ion mode, and fragmentation data (MS/MS) is obtained by collision-induced dissociation (CID).

-

Data Analysis: The mass-to-charge ratios of the parent ion and fragment ions are analyzed to confirm the molecular weight and deduce the fragmentation pathway, which provides further structural confirmation.

Logical Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for structure elucidation and a hypothetical signaling pathway for this compound.

Given its structural similarity to PGD1 and PGD2, this compound may interact with the same receptors, namely the DP1 and DP2 (CRTH2) receptors. The following diagram illustrates this hypothetical signaling pathway.

Conclusion

The structural elucidation of this compound is a systematic process that combines chemical synthesis with advanced spectroscopic analysis. While specific experimental data for this compound is not widely published, a comprehensive understanding of its structure can be achieved by applying established methodologies used for other prostaglandins. This guide provides a framework for researchers to approach the characterization of novel prostaglandin analogues, from synthesis and purification to detailed structural analysis and the formulation of hypotheses regarding their potential biological functions. Further research into the biological activity of PGD1 Alcohol is warranted to explore its potential as a pharmacological agent.

References

- 1. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 3. The prostaglandin D2 receptor (PTGDR) gene in asthma and allergic diseases | Allergologia et Immunopathologia [elsevier.es]

- 4. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]

The Critical Role of the C-1 Carboxyl Group in PGD1 Analogs: A Shift to a Primary Alcohol and its Functional Implications

For Immediate Release

This technical guide delves into the pivotal function of the primary alcohol group in Prostaglandin (B15479496) D1 (PGD1) analogs, providing a comprehensive analysis for researchers, scientists, and professionals in drug development. The substitution of the native C-1 carboxylic acid with a primary alcohol group in PGD1 analogs represents a significant structural modification that profoundly impacts the biological activity of these molecules. While direct experimental data on PGD1 analogs featuring a C-1 primary alcohol is limited, a wealth of knowledge from structure-activity relationship (SAR) studies on related prostaglandins (B1171923) allows for a detailed and predictive understanding of the functional consequences of this alteration.

The C-1 Carboxyl Group: An Anchor for Receptor Interaction

In native prostaglandins, including PGD1, the C-1 carboxylic acid is a crucial functional group for receptor binding and subsequent signal transduction. This anionic group at physiological pH engages in critical ionic interactions and hydrogen bonding with specific amino acid residues within the binding pockets of prostanoid receptors. For instance, in the closely related Prostaglandin D2 (PGD2), the carboxyl group forms key salt bridges and hydrogen bonds with residues in the DP1 receptor, anchoring the ligand and orienting it correctly for receptor activation.

The Functional Shift: From Carboxylate to Primary Alcohol

The replacement of the C-1 carboxylic acid with a primary alcohol introduces a fundamental change in the physicochemical properties of the PGD1 analog. The primary alcohol is a neutral, polar group capable of acting as a hydrogen bond donor and acceptor. However, it lacks the anionic charge of the carboxylate group, which is a key determinant for high-affinity receptor binding in many prostanoids.

Impact on Receptor Binding and Affinity

The absence of the negatively charged carboxylate group in a PGD1 analog with a primary alcohol is predicted to severely diminish its binding affinity for the DP1 receptor and potentially other prostanoid receptors. The loss of the strong ionic interaction with positively charged amino acid residues (e.g., arginine or lysine) in the receptor's binding pocket would significantly weaken the ligand-receptor interaction. SAR studies on other prostaglandins, such as PGE2 and PGF2α, have consistently demonstrated that modification of the C-1 carboxylic acid to a neutral ester or amide results in a dramatic reduction in receptor affinity and biological potency.[1] Therefore, it is highly probable that a PGD1 analog with a C-1 primary alcohol would be a very weak binder to the DP1 receptor.

Consequences for Biological Activity

Given the critical role of receptor binding in initiating a biological response, the reduced affinity of a PGD1 analog with a primary alcohol would translate to a significant loss of biological activity. Prostaglandin D1 is known to inhibit ADP-induced platelet aggregation. An analog lacking the essential C-1 carboxyl group would likely be a much less potent inhibitor, if active at all. The designation "PGD1 alcohol" for a synthetic analog where the C-1 carboxyl is replaced by a primary alcohol exists in chemical catalogs, but reports on its biological activity are notably absent, further suggesting a lack of significant biological function.[2][3][4][5]

Structure-Activity Relationship: Key Data Summary

To illustrate the importance of the C-1 carboxyl group, the following table summarizes the general findings from SAR studies on prostaglandins concerning modifications at this position.

| Modification at C-1 | Functional Group | Expected Impact on Receptor Binding | Expected Biological Potency | Rationale |

| Native PGD1 | Carboxylic Acid | High Affinity | High | Forms critical ionic and hydrogen bonds with the receptor. |

| PGD1 Analog | Primary Alcohol | Very Low Affinity | Very Low to Inactive | Lacks the anionic charge necessary for strong ionic interactions. |

| PGD1 Analog | Methyl Ester | Low Affinity | Low | Neutral group, unable to form ionic bonds. |

| PGD1 Analog | Primary Amide | Low Affinity | Low | Neutral group, unable to form ionic bonds. |

Experimental Protocols: Investigating the Function of the C-1 Group

To empirically determine the function of the primary alcohol group in a PGD1 analog, the following key experiments would be essential:

Radioligand Binding Assay

-

Objective: To determine the binding affinity of the PGD1 analog with a primary alcohol to the DP1 receptor.

-

Methodology:

-

Prepare cell membranes from a cell line stably expressing the human DP1 receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled PGD2 ligand (e.g., [³H]-PGD2).

-

Add increasing concentrations of the unlabeled PGD1 analog (competitor).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the IC50 value (concentration of analog that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine binding affinity.

-

Functional Assay: cAMP Measurement

-

Objective: To assess the ability of the PGD1 analog to activate the DP1 receptor and stimulate downstream signaling.

-

Methodology:

-

Culture a cell line expressing the human DP1 receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase.

-

Treat the cells with increasing concentrations of the PGD1 analog.

-

After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or TR-FRET kit.

-

Generate a dose-response curve to determine the EC50 value (concentration of analog that produces 50% of the maximal response) and the maximal efficacy (Emax).

-

Visualizing the Impact: Signaling Pathways and Logical Relationships

The following diagrams illustrate the expected difference in signaling and the logical relationship of the C-1 functional group to biological activity.

Caption: Signaling pathway of native PGD1 via the DP1 receptor.

References

- 1. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Transformation of Prostaglandin-A2: A Novel Series of C-10 Halogenated, C-12 Hydroxylated Prostaglandin-A2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin D2 (PGD2) and its Metabolic Pathways

An In-depth Technical Guide to the Theoretical Biological Roles of D-Series Prostaglandins (B1171923), with Reference to PGD1 Alcohol

Introduction

While the query specifically mentions "PGD1 Alcohol," it is important to clarify that this compound is a synthetic analog of Prostaglandin (B15479496) D1 (PGD1), where the C-1 carboxyl group is replaced by a primary alcohol.[1][2][3] There are very few published reports on its biological activity, with one study noting its role as an inhibitor of ADP-induced platelet aggregation in humans, albeit with significantly lower potency than Prostaglandin D2 (PGD2).[3] Given the limited information on PGD1 Alcohol and its synthetic nature, this guide will focus on the extensive and well-documented biological roles of the naturally occurring and highly significant Prostaglandin D2 (PGD2) and its metabolites. The complex and often opposing functions of these molecules are of great interest to researchers in inflammation, immunology, and drug development.

PGD2 is a major cyclooxygenase (COX) product derived from arachidonic acid. Its synthesis is initiated by the conversion of arachidonic acid to Prostaglandin H2 (PGH2) by COX-1 or COX-2.[4] PGH2 is then isomerized to PGD2 by the action of two distinct prostaglandin D synthases (PGDS): the hematopoietic PGDS (H-PGDS) and the lipocalin-type PGDS (L-PGDS).[4]

PGD2 is rapidly metabolized in vivo to a series of biologically active and inactive products.[5] These metabolites are formed through enzymatic and non-enzymatic pathways, including dehydration and reduction reactions.[6] The metabolic fate of PGD2 is crucial as its metabolites can have distinct biological activities and receptor affinities compared to the parent molecule.[5][7]

Key Metabolites of PGD2

The metabolism of PGD2 gives rise to several key series of compounds, including the J-series prostaglandins and F-series prostaglandins.

-

J-Series Prostaglandins: PGD2 can undergo spontaneous dehydration to form the cyclopentenone-type prostaglandins of the J2 series, such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). These metabolites are known for their potent anti-inflammatory and pro-apoptotic effects.[5][8]

-

F-Series Prostaglandins: PGD2 can also be converted to 9α,11β-PGF2 through an 11-ketoreductase-mediated reaction.[6]

-

13,14-dihydro-15-keto-PGD2: This is a major metabolite formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway and is a selective agonist for the CRTH2/DP2 receptor.[9]

Signaling Pathways of PGD2 and its Metabolites

PGD2 and its metabolites exert their effects by binding to specific G protein-coupled receptors (GPCRs). The two primary receptors for PGD2 are the DP1 and DP2 (also known as CRTH2) receptors.[4][10][11]

-

DP1 Receptor: Activation of the DP1 receptor is generally associated with anti-inflammatory effects.[7] It signals through the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A.[4] This pathway can lead to vasodilation and inhibition of platelet aggregation.

-

DP2 (CRTH2) Receptor: In contrast, the DP2 receptor is primarily linked to pro-inflammatory responses.[7][12] It couples to the Gi protein, resulting in a decrease in cAMP and an increase in intracellular calcium.[4] The DP2 receptor is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, and its activation mediates their chemotaxis and activation.[8][11]

The balance between signaling through DP1 and DP2 receptors is a critical determinant of the overall biological effect of PGD2 and its metabolites.

Signaling Pathway Diagram

Caption: PGD2 Signaling Pathways via DP1 and DP2 Receptors.

Theoretical Biological Roles

The biological roles of PGD2 and its metabolites are diverse and context-dependent, often exhibiting opposing pro- and anti-inflammatory effects.[5][12]

Inflammation and Immunity

-

Pro-inflammatory Roles: PGD2 is a potent pro-inflammatory mediator, particularly in the context of allergic inflammation.[5] It is released in large quantities by activated mast cells and recruits Th2 cells, eosinophils, and basophils to sites of inflammation through the DP2 receptor.[8][11] This contributes to the pathophysiology of allergic asthma and atopic dermatitis.

-

Anti-inflammatory Roles: In contrast, certain PGD2 metabolites, particularly 15d-PGJ2, have potent anti-inflammatory properties.[5] These effects are often mediated independently of the DP1 and DP2 receptors and can involve the activation of the nuclear receptor PPARγ. Additionally, signaling through the DP1 receptor can have anti-inflammatory consequences.[7]

Sleep Regulation

PGD2 is a key regulator of the sleep-wake cycle. It is produced in the brain and promotes sleep by acting on the DP1 receptor in the leptomeninges.

Cardiovascular System

PGD2 and its metabolites have complex effects on the cardiovascular system. They can act as either vasodilators or vasoconstrictors depending on the specific vascular bed and the predominant receptor subtype expressed. PGD1 has been shown to be an inhibitor of ADP-induced platelet aggregation.[13]

Other Roles

-

Hair Growth: Elevated levels of PGD2 have been linked to the inhibition of hair growth in androgenic alopecia.[14]

-

Cancer: The role of PGD2 and its metabolites in cancer is complex, with both pro- and anti-tumorigenic effects reported depending on the cancer type and the specific signaling pathways involved.

Quantitative Data

| Compound | Biological Activity | IC50/EC50 Value | Reference |

| PGD1 Alcohol | Inhibition of ADP-induced platelet aggregation (human) | IC50: 320 ng/ml | [3] |

| PGD1 | Inhibition of ADP-induced platelet aggregation (human) | IC50: 320 ng/ml | [13] |

| PGD2 Metabolites | ILC2 Migration (DP2-dependent) | EC50: 17.4 to 91.7 nM | [7] |

| PGD2 Metabolites | IL-5 Cytokine Secretion by ILC2s | 108.1 to 526.9 nM | [15] |

| PGD2 Metabolites | IL-13 Cytokine Secretion by ILC2s | 125.2 to 788.3 nM | [15] |

Experimental Protocols

Extraction and Quantification of PGD2 and Metabolites from Biological Samples

This protocol outlines a general workflow for the analysis of PGD2 and its metabolites using liquid chromatography-mass spectrometry (LC-MS).

-

Sample Collection and Preparation:

-

Collect biological samples (e.g., plasma, tissue homogenates, cell culture media) and immediately add an antioxidant (e.g., butylated hydroxytoluene) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

-

Spike the sample with a known amount of a deuterated internal standard (e.g., PGD2-d4) for accurate quantification.

-

-

Solid-Phase Extraction (SPE):

-

Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).

-

Apply the acidified sample to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., water or hexane) to remove interfering substances.

-

Elute the prostaglandins with a more polar solvent (e.g., methyl formate (B1220265) or ethyl acetate).

-

-

Derivatization (Optional):

-

For enhanced sensitivity in gas chromatography-mass spectrometry (GC-MS), the carboxyl group can be derivatized to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried eluate in the mobile phase.

-

Inject the sample into a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.

-

Use a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Perform mass spectrometric detection in negative ion mode using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of prostaglandin standards.

-

Calculate the concentration of each analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow Diagram

Caption: General Workflow for Prostaglandin Analysis by LC-MS/MS.

Cell-Based Assays for Receptor Activation

-

cAMP Assay (for DP1 receptor):

-

Culture cells expressing the DP1 receptor (e.g., HEK293 cells transfected with the DP1 receptor).

-

Treat the cells with various concentrations of the test compound (e.g., PGD2 or its metabolites).

-

Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Plot the cAMP concentration against the ligand concentration to determine the EC50 value.

-

-

Calcium Mobilization Assay (for DP2 receptor):

-

Load cells expressing the DP2 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulate the cells with the test compound.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Determine the EC50 value from the dose-response curve.

-

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contrary prostaglandins: the opposing roles of PGD2 and its metabolites in leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of prostaglandin D2. Evidence for the sequential conversion by NADPH and NAD+ dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. caymanchem.com [caymanchem.com]

- 10. benthamscience.com [benthamscience.com]

- 11. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 15. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursor Molecules of Prostaglandin D1 Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of Prostaglandin D1, a naturally occurring, albeit transient, metabolite of dihomo-γ-linolenic acid. While PGD1 exhibits notable biological activity, particularly in the inhibition of platelet aggregation, its synthetic alcohol counterpart is primarily a research molecule, offering a scaffold for further chemical derivatization and investigation.[1][2][3][4][5][6] This guide provides a detailed overview of the precursor molecules involved in both the biological formation of PGD1 and the chemical synthesis of PGD1 Alcohol, alongside relevant quantitative data and signaling pathways.

Biological Precursors and Pathway of Prostaglandin D1

Prostaglandin D1 is not synthesized directly but arises from a cascade of enzymatic transformations of essential fatty acids. The ultimate precursor is linoleic acid, which is converted through a series of desaturation and elongation steps to dihomo-γ-linolenic acid (DGLA). DGLA is the immediate precursor to the 1-series prostaglandins (B1171923).[7][8]

The conversion of DGLA to PGD1 is initiated by the action of cyclooxygenase (COX) enzymes, which catalyze the formation of the endoperoxide intermediate, Prostaglandin G1 (PGG1). PGG1 is subsequently converted to Prostaglandin H1 (PGH1) by the peroxidase activity of the same COX enzyme. Finally, PGH1 is isomerized to PGD1 by the action of prostaglandin D synthase.[6][7][8][9]

Signaling Pathway of Prostaglandin D1

Prostaglandin D1 exerts its biological effects by binding to and activating the Prostaglandin D2 receptor (DP1). The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein (Gs). This coupling activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response, such as the inhibition of platelet aggregation.[10][11]

Chemical Synthesis of Prostaglandin D1 Alcohol: Precursors and Workflow

The chemical synthesis of this compound is not explicitly detailed in readily available literature. However, based on established prostaglandin synthesis strategies, a plausible and efficient route starts from the well-known Corey lactone, a versatile intermediate in the synthesis of numerous prostaglandins. The synthesis of PGD1 analogs has been reported to proceed from PGF2α, suggesting a similar transformation from PGF1α to PGD1.

The proposed synthetic workflow involves the elaboration of the Corey lactone to Prostaglandin F1α (PGF1α), followed by selective oxidation of the C-9 hydroxyl group to yield PGD1. The final step is the reduction of the C-1 carboxylic acid of PGD1 to the primary alcohol, affording this compound.

Key Precursor Molecules in the Chemical Synthesis

-

Corey Lactone (and its derivatives): This bicyclic lactone is a cornerstone of prostaglandin synthesis, providing the correct stereochemistry of the cyclopentane (B165970) core.

-

Prostaglandin F1α (PGF1α): Synthesized from the Corey lactone, PGF1α serves as the immediate precursor to PGD1 in this synthetic route.

-

Prostaglandin D1 (PGD1): Obtained by the selective oxidation of PGF1α, this is the penultimate precursor to the target molecule.

Experimental Workflow for the Synthesis of this compound

Quantitative Data

The following tables summarize the key quantitative data related to Prostaglandin D1 and its alcohol analog.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Prostaglandin D1 | C20H34O5 | 354.5 |

| This compound | C20H36O4 | 340.5[1][5] |

| Compound | Biological Activity | IC50 Value | Assay Conditions |

| Prostaglandin D1 | Inhibition of Platelet Aggregation | 320 ng/mL[12] | ADP-induced aggregation in human platelets |

| This compound | No reported biological activity | Not Applicable | Not Applicable |

Experimental Protocols

While the full experimental text from the primary literature by Bundy et al. is not publicly available, the following are generalized protocols for the key transformations based on standard organic chemistry practices for prostaglandin synthesis.

Protocol 1: Selective Oxidation of PGF1α to PGD1

-

Protection of Hydroxyl Groups: The C-11 and C-15 hydroxyl groups of PGF1α are selectively protected using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent their oxidation.

-

Oxidation: The unprotected C-9 hydroxyl group is then oxidized to a ketone using an appropriate oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder reagent like pyridinium (B92312) chlorochromate (PCC).

-

Deprotection: The protecting groups on the C-11 and C-15 hydroxyls are removed under appropriate conditions (e.g., with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride for silyl (B83357) ethers) to yield PGD1.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of PGD1 to PGD1 Alcohol

-

Esterification: The carboxylic acid of PGD1 is first converted to its methyl ester by treatment with diazomethane (B1218177) or methanol (B129727) with a catalytic amount of acid. This is done to prevent side reactions with the reducing agent.

-

Reduction: The methyl ester is then reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent at low temperature.

-

Quenching and Work-up: The reaction is carefully quenched with water and aqueous base. The product is extracted with an organic solvent.

-

Purification: The crude this compound is purified by column chromatography.

Conclusion

This compound, a synthetic derivative of the biologically active PGD1, originates from a well-established lineage of precursor molecules, both in biological systems and in chemical synthesis. Its ultimate biological precursor is linoleic acid, with dihomo-γ-linolenic acid being the immediate substrate for the prostaglandin synthase cascade. For chemical synthesis, the Corey lactone stands as the pivotal starting material, enabling a stereocontrolled construction of the prostaglandin framework. While detailed experimental procedures for the final synthetic step to PGD1 Alcohol are inferred, the pathway through PGF1α and PGD1 represents a logical and efficient approach. This guide provides a foundational understanding for researchers engaged in the synthesis and study of prostaglandins and their analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Synthesis of Δ12-Prostaglandin J3, a Highly Potent and Selective Antileukemic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20030220374A1 - Compositions and methods of treatment involving peroxisome proliferator-activated receptor-gamma agonists and cyclooxygenase-2 selective inhibitors - Google Patents [patents.google.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Effects of ethanol on synthesis of prostaglandin F2α in bovine females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

The Conversion of Prostaglandin D1: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostaglandin family of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. While the enzymatic pathways leading to the synthesis and degradation of various prostaglandins (B1171923) are well-studied, the direct enzymatic conversion of Prostaglandin D1 to Prostaglandin D1 Alcohol is not a recognized metabolic pathway in vivo. Scientific literature consistently refers to this compound as a synthetic analog of PGD1, where the C-1 carboxyl group is chemically reduced to a primary alcohol[1][2].

This technical guide provides a comprehensive overview of the current understanding of PGD1 metabolism, clarifies the nature of PGD1 Alcohol, and offers detailed experimental protocols relevant to the study of prostaglandin biotransformation for researchers in drug development and related fields.

Prostaglandin D1 and its Synthetic Analog, PGD1 Alcohol

Prostaglandin D1 is a naturally occurring prostanoid. It has been shown to be an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml[3][4].

This compound, in contrast, is a synthetic derivative of PGD1. The defining structural difference is the reduction of the carboxylic acid at the C-1 position to a primary alcohol[1][2]. While the synthesis of various PGD analogs was reported in 1983, there are no known reports on the specific biological activity of PGD1 Alcohol[2][3].

Known Metabolism of Prostaglandin D1

The metabolism of prostaglandins is a complex process involving several key enzymes that modify their structure and biological activity. The primary catabolic pathway for prostaglandins is initiated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the action of prostaglandin reductase enzymes[5]. While a direct conversion of the C-1 carboxyl group to an alcohol has not been documented for PGD1, other enzymatic modifications are known to occur.

Members of the aldo-keto reductase (AKR) superfamily are known to be involved in the metabolism of prostaglandins, primarily by reducing ketone groups. For instance, AKR1C3 can convert PGD2 to 9α,11β-PGF2[6][7]. Although not directly acting on the C-1 carboxyl group, these enzymes are crucial in the overall metabolic cascade of prostaglandins.

Table 1: Key Enzymes in Prostaglandin Metabolism

| Enzyme Family | Specific Enzymes | Function on Prostaglandins | Reference |

| Hydroxyprostaglandin Dehydrogenases | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Catalyzes the initial step in prostaglandin catabolism by oxidizing the 15-hydroxyl group. | [5] |

| Prostaglandin Reductases | 15-keto-prostaglandin Δ13-reductase (PGR) | Reduces the double bond at C13 of 15-keto-prostaglandins. | [5][8] |

| Aldo-Keto Reductases (AKRs) | AKR1B1, AKR1C3 | Catalyze the reduction of ketone groups on the prostaglandin structure. For example, AKR1C3 converts PGD2 to 9α,11β-PGF2. | [6][7][9] |

Signaling Pathways of Prostaglandins

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The signaling pathways initiated by these receptors are diverse and cell-type specific. The diagram below illustrates a general overview of prostaglandin synthesis and signaling.

Experimental Protocols

While a protocol for the enzymatic conversion of PGD1 to PGD1 Alcohol cannot be provided due to the synthetic nature of the product, the following protocols are essential for researchers studying prostaglandin metabolism and activity.

Protocol 1: In Vitro Prostaglandin Metabolism Assay

This protocol provides a general framework for assessing the metabolism of a prostaglandin by a specific enzyme or cell lysate.

Materials:

-

Prostaglandin substrate (e.g., PGD1)

-

Enzyme source (e.g., purified aldo-keto reductase, liver microsomes, or cell lysate)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Cofactors (e.g., NADPH or NADH, depending on the enzyme)

-

Stop solution (e.g., acidic solution like 1N HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, the enzyme source, and cofactors.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5-10 minutes.

-

-

Initiate Reaction:

-

Add the prostaglandin substrate to the reaction mixture to start the reaction.

-

Incubate for a defined period (e.g., 30-60 minutes), ensuring gentle agitation.

-

-

Stop Reaction:

-

Terminate the reaction by adding the stop solution.

-

-

Extraction of Metabolites:

-

Extract the prostaglandins and their metabolites from the aqueous reaction mixture using an organic solvent.

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Carefully collect the organic layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Analyze the sample using HPLC or LC-MS/MS to separate and quantify the parent prostaglandin and its metabolites.

-

Protocol 2: Quantification of Prostaglandins by UHPLC-QQQ-MS/MS

This method allows for the sensitive and specific quantification of multiple prostaglandins simultaneously[10][11].

Materials:

-

Ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (QQQ-MS/MS).

-

Analytical column (e.g., C18 column).

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Prostaglandin standards for calibration curve.

-

Internal standard (e.g., deuterated prostaglandin).

-

Samples (e.g., cell culture supernatant, plasma).

Procedure:

-

Sample Preparation:

-

Thaw samples on ice.

-

For cell culture supernatants, centrifuge to remove debris.

-

For plasma or serum, perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.

-

Add the internal standard to all samples and standards.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the UHPLC system.

-

Use a gradient elution program with the mobile phases to achieve optimal separation of the different prostaglandins.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

For each prostaglandin and the internal standard, define specific precursor-to-product ion transitions for quantification.

-

-

Data Analysis:

-

Generate a calibration curve using the prostaglandin standards.

-

Quantify the concentration of each prostaglandin in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the biotransformation of a prostaglandin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prostaglandin catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Aldo–Keto Reductase Enzymes in Mediating the Timing of Parturition [frontiersin.org]

- 7. Role of aldo-keto reductase enzymes in mediating the timing of parturition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human prostaglandin reductase 1 (PGR1): Substrate specificity, inhibitor analysis and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin F2alpha synthase activities of aldo-keto reductase 1B1, 1B3 and 1B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]

- 11. frontiersin.org [frontiersin.org]

Prostaglandin D1 Alcohol in lipid signaling pathways

An In-depth Technical Guide to Prostaglandin (B15479496) D1 Alcohol in Lipid Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Prostaglandin D1 (PGD1) is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA) that has not been isolated as a natural product.[1] Prostaglandin D1 Alcohol is a synthetic analog of PGD1.[1][2] Consequently, research on these specific compounds is limited. This guide summarizes the available data and extrapolates potential signaling mechanisms based on well-characterized related molecules, such as Prostaglandin D2 (PGD2). The proposed pathways and experimental protocols represent a predictive framework for future research.

Introduction

Prostaglandins are a class of lipid mediators derived from polyunsaturated fatty acids that play crucial roles in a vast array of physiological and pathological processes.[3][4] They act as local hormones, exerting their effects at or near their site of synthesis.[3] This guide focuses on this compound, a synthetic analog of the theoretical molecule Prostaglandin D1 (PGD1).[2][5]

This compound is structurally defined by the replacement of the C-1 carboxyl group of PGD1 with a primary alcohol.[1][2] While PGD1 itself is known to be an inhibitor of ADP-induced platelet aggregation, information on the specific biological activities and signaling pathways of PGD1 Alcohol is scarce.[1][6] This document provides a comprehensive overview of its structure, known biological activity, and hypothesized signaling pathways based on its structural similarity to other D-series prostaglandins.

Chemical Structure and Synthesis

Prostaglandins of the 1-series are theoretically derived from dihomo-γ-linolenic acid (DGLA). The cyclooxygenase (COX) enzyme would convert DGLA into the endoperoxide intermediate PGH1, which is then isomerized to PGD1 by a prostaglandin D synthase. PGD1 Alcohol is a synthetic derivative of PGD1.

Quantitative Data

Direct quantitative data for PGD1 Alcohol is limited. The primary reported activity relates to the inhibition of platelet aggregation. For context, data for the parent compound, PGD1, is included.

| Compound | Assay | Species | Parameter | Value | Reference |

| Prostaglandin D1 | ADP-induced Platelet Aggregation | Human | IC50 | 320 ng/mL | [1][6] |

| This compound | ADP-induced Platelet Aggregation | Human | Relative Potency | ~1/10th as potent as PGD2 | [1] |

Note: Specific binding affinities (Kd, Ki) and functional potencies (EC50) of PGD1 Alcohol at prostanoid receptors have not been reported in the literature.

Hypothesized Signaling Pathways

Given its structural similarity to PGD2, it is hypothesized that PGD1 Alcohol may interact with the two known PGD2 receptors: the D-prostanoid receptor 1 (DP1) and the D-prostanoid receptor 2 (DP2), also known as CRTH2.[7][8] These two receptors are coupled to distinct G-protein signaling pathways and mediate different, often opposing, biological effects.[8][9]

DP1 Receptor Pathway (Relaxant/Anti-inflammatory)

The DP1 receptor is a G-protein coupled receptor that signals through the Gs alpha subunit.[9] Activation of this pathway leads to the stimulation of adenylyl cyclase (AC), which increases intracellular levels of cyclic AMP (cAMP).[9] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate cellular responses, typically associated with smooth muscle relaxation and inhibition of inflammatory cell activation.[9]

DP2 (CRTH2) Receptor Pathway (Pro-inflammatory)

The DP2 receptor is more closely related to chemoattractant receptors and couples to the Gi alpha subunit.[10] Its activation leads to the inhibition of adenylyl cyclase, causing a decrease in cAMP levels.[11] More prominently, it mediates pro-inflammatory effects such as chemotaxis of Th2 cells, eosinophils, and basophils.[8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CheMondis Marketplace [chemondis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

- 9. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

- 10. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

- 11. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Evaluating Platelet Aggregation with Prostaglandin D1 and Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The study of platelet function is essential for understanding bleeding disorders, thrombotic diseases, and the effects of various pharmacological agents. Prostaglandins, such as Prostaglandin (B15479496) D1 (PGD1), and alcohols, like ethanol (B145695), are known to modulate platelet activity. This application note provides a detailed protocol for conducting a platelet aggregation assay using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function. The protocol can be adapted to investigate the effects of substances like PGD1 or ethanol on platelet aggregation.

Platelets are activated by a variety of agonists, leading to a cascade of intracellular signaling events that result in conformational changes, granule release, and aggregation.[1] Light transmission aggregometry measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[2][3][4][5] Ethanol has been shown to have a dose-dependent inhibitory effect on platelet aggregation, potentially by inhibiting the release of arachidonic acid and subsequent thromboxane (B8750289) synthesis.[6][7][8] Chronic alcohol consumption, however, may be associated with an increased ability of platelets to aggregate.[9][10]

This document outlines the necessary procedures, from sample preparation to data analysis, for performing a platelet aggregation assay. It also includes a discussion of the signaling pathways involved and provides a framework for interpreting the results.

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA measures changes in light transmission through a stirred suspension of platelet-rich plasma (PRP) at 37°C.[2] As platelets aggregate in response to an agonist, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time, generating an aggregation curve. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.

Materials and Reagents

-

Blood Collection: 3.2% sodium citrate (B86180) (0.109 M) vacuum tubes

-

Reagents:

-

Agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Arachidonic Acid, Ristocetin, Thrombin)

-

Test compounds (e.g., Prostaglandin D1, Ethanol)

-

Saline solution (0.9% NaCl)

-

-

Equipment:

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes

-

Incubator or water bath (37°C)

-

Cuvettes with stir bars

-

Sample Preparation: Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Draw whole blood into 3.2% sodium citrate tubes with minimal venous occlusion.[1][2] The ratio should be 9 parts blood to 1 part anticoagulant. Samples should be processed within 4 hours of collection and kept at room temperature.[1][2]

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[2] Carefully aspirate the supernatant (PRP) without disturbing the buffy coat.

-

PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the PPP.

-

Platelet Count Adjustment: A normal platelet count for aggregation studies is typically between 200-300 x 10⁹/L. If the count in the PRP is too high, it can be adjusted by adding PPP.

Platelet Aggregation Assay Protocol

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration:

-

Pipette PRP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. This will be set as the 0% aggregation baseline.

-

Pipette PPP into another cuvette and place it in a reference channel. This will be set as the 100% aggregation baseline.

-

-

Incubation with Test Compound (if applicable):

-

Pipette the required volume of PRP into a fresh cuvette with a stir bar.

-

Add the desired concentration of the test compound (e.g., PGD1 or ethanol) or vehicle control to the PRP.

-

Incubate the mixture for a predetermined time at 37°C according to the specific protocol for the test compound.

-

-

Initiation of Aggregation:

-

Place the cuvette containing the PRP (and test compound, if applicable) into the aggregometer and start the recording.

-

Add the chosen agonist to the cuvette.

-

-

Data Recording: Record the aggregation tracing for a set period, typically 5-10 minutes, or until the aggregation response has reached a plateau.

-

Repeat: Repeat the procedure for each agonist and concentration being tested.

Data Presentation

The results of the platelet aggregation assay are typically presented as the maximum percentage of aggregation (% Aggregation) achieved in response to a specific agonist concentration. This data can be summarized in a table for easy comparison.

| Agonist | Agonist Concentration | Test Compound | Test Compound Concentration | Max Aggregation (%) |

| ADP | 5 µM | Vehicle | - | 85 |

| ADP | 5 µM | Ethanol | 50 mM | 60 |

| Collagen | 2 µg/mL | Vehicle | - | 90 |

| Collagen | 2 µg/mL | Ethanol | 50 mM | 75 |

Signaling Pathways and Experimental Workflows

Experimental Workflow Diagram

Caption: Workflow for Platelet Aggregation Assay.

Simplified Platelet Aggregation Signaling Pathway

Caption: Key Signaling Pathways in Platelet Aggregation.

References

- 1. machaondiagnostics.com [machaondiagnostics.com]

- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 3. unimedizin-mainz.de [unimedizin-mainz.de]

- 4. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of acute, moderate ethanol consumption on human platelet aggregation in platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of ethanol on vascular prostacyclin (prostaglandin I2) synthesis, platelet aggregation, and platelet thromboxane release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Antithrombotic Action of Alcohol in Relation to Platelet Function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet dysfunction and alteration of prostaglandin metabolism after chronic alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Alteration of prostaglandin metabolism in alcoholic liver disease: its association with platelet dysfunction after chronic alcohol ingestion] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Prostaglandin D1 Alcohol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, where the C-1 carboxyl group has been replaced by a primary alcohol.[1][2][3] It is important to note that, to date, there are no published reports detailing the biological activity of Prostaglandin D1 alcohol. Therefore, its effects on cells in culture are currently uncharacterized.

These application notes provide a comprehensive guide for researchers initiating studies with this compound. The following sections offer foundational information on the parent compound (PGD1), hypothesized applications for PGD1 alcohol, and detailed protocols for the initial characterization of its effects in a cell culture setting. This document is intended to serve as a starting point for novel research into the potential biological functions of this compound.

Properties of this compound

| Property | Value |

| Synonyms | 1,9α,15S-trihydroxy-prost-13E-en-11-one[2] |

| Molecular Formula | C₂₀H₃₆O₄ |

| Molecular Weight | 340.50 g/mol [2] |

| CAS Number | 1176470-37-3[1][2][3] |

| Solubility | Soluble in DMSO (e.g., 10 mM)[3] |

| Storage | Store as supplied at -20°C. For solutions in DMSO, aliquot and store at -80°C to minimize freeze-thaw cycles. |

Hypothetical Research Applications

Given that this compound is an analog of PGD1, its potential biological activities may be similar to or antagonistic to its parent compound. PGD1 is the theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA). While not as extensively studied as PGD2, PGD1 has been shown to inhibit ADP-induced platelet aggregation in humans. Prostaglandins, in general, are lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation, immune modulation, and regulation of cell growth.[4]

Potential areas for investigating the effects of this compound in cell culture include:

-

Inflammation and Immunology: Investigating its role in modulating cytokine production, immune cell activation, and inflammatory responses.

-

Cancer Biology: Assessing its effects on cell proliferation, apoptosis, and migration in various cancer cell lines.

-

Neuroscience: Exploring its potential neuroprotective or neuro-inflammatory effects in neuronal and glial cell cultures.

-

Cardiovascular Research: Examining its influence on platelet aggregation, vascular smooth muscle cell proliferation, and endothelial cell function.

Experimental Protocols for Characterization

The following protocols provide a general framework for the initial investigation of this compound in a cell culture system. It is recommended to perform these initial characterization studies in a well-established and relevant cell line for your research area.

Protocol 1: Preparation of Stock Solutions

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 340.50) in 293.68 µL of sterile DMSO.

-

Working Solutions: Prepare fresh dilutions of the stock solution in your cell culture medium for each experiment. It is crucial to include a vehicle control (DMSO at the same final concentration as used for PGD1 alcohol) in all experiments. The final concentration of DMSO should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Determination of Cytotoxicity (MTT Assay)

This protocol aims to determine the concentration range of this compound that is non-toxic to the cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the treatment or vehicle control medium to the respective wells.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ (inhibitory concentration 50%).

Table 1: Example Data Structure for Cytotoxicity Assay

| Concentration (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h | Absorbance (570 nm) - 72h | % Viability - 72h |

| Vehicle Control | 100 | 100 | 100 | |||

| 0.01 | ||||||

| 0.1 | ||||||

| 1 | ||||||

| 10 | ||||||

| 100 |

Protocol 3: Screening for Biological Activity (e.g., Cytokine Expression)

This protocol provides an example of how to screen for a potential biological effect of this compound, in this case, its impact on inflammatory cytokine expression.

-

Cell Seeding and Treatment: Seed cells (e.g., macrophages like RAW 264.7) in a 24-well plate. Once the cells are ready, treat them with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for various time points (e.g., 6, 12, 24 hours). If investigating anti-inflammatory effects, you may pre-treat with PGD1 alcohol for 1-2 hours before stimulating with an inflammatory agent like Lipopolysaccharide (LPS).

-

Supernatant and Lysate Collection: After incubation, collect the cell culture supernatant to measure secreted cytokines (e.g., via ELISA). Lyse the cells to extract RNA or protein for gene expression (RT-qPCR) or protein analysis (Western blot), respectively.

-

Analysis:

-